molecular formula C11H7FOS B022332 4-Fluorophenyl 2-thienyl ketone CAS No. 579-49-7

4-Fluorophenyl 2-thienyl ketone

Cat. No. B022332
CAS RN: 579-49-7
M. Wt: 206.24 g/mol
InChI Key: NLTRJPXIYKYMKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorophenyl 2-thienyl ketone and related compounds involves several key methods. For example, the synthesis and characterization of compounds such as 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its derivatives start from bromothiophenes, showcasing the adaptability of fluorophenyl and thienyl groups in electropolymerization processes (Topal et al., 2021). Additionally, the synthesis of 2-(1,1-difluoroalkyl) thiophenes demonstrates the versatility of fluorination techniques in creating liquid crystalline materials from alkyl thienyl ketones (Kiryanov et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-Fluorophenyl 2-thienyl ketone derivatives has been extensively studied, revealing insights into solvatochromism and solid-state structures. For instance, a series of N-substituted phenyl-2-thienyl ketones showed significant solvatochromic properties, analyzed using the Kamlet–Taft linear solvation energy relationship, providing insight into the influence of solvent properties on molecular behavior (El-Sayed et al., 2005).

Chemical Reactions and Properties

4-Fluorophenyl 2-thienyl ketone participates in various chemical reactions, leading to the synthesis of complex molecules and materials. For example, the base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones offers a route to benzoxepines, showcasing the compound's reactivity and potential in synthesizing functionalized molecules (Ouyang et al., 2016).

Physical Properties Analysis

The physical properties of polymers derived from 4-Fluorophenyl 2-thienyl ketone, such as their electrochemical characteristics, are crucial for applications in energy storage and electrochromic devices. The electropolymerization of related monomers has been shown to produce polymers with significant capacitance values and energy densities, indicating the potential for these materials in practical applications (Topal et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-Fluorophenyl 2-thienyl ketone and its derivatives, such as their reactivity in annulation reactions and the stability of the resulting compounds, are foundational for understanding their applications in materials science and organic synthesis. The base-promoted annulation to create benzoxepines demonstrates the chemical versatility and potential for creating structurally diverse and functional materials (Ouyang et al., 2016).

Scientific Research Applications

  • Precursor for Heterocyclic Systems : Fluorophenyl pyridazinyl ketone serves as a versatile precursor for benzo-annelated heterocyclic systems, potentially leading to novel compounds like diazaacridones (Heinisch, Haider, & Moshuber, 1994).

  • Applications in Pharmaceuticals and Cosmetics : A novel fluorinated aromatic ketone exhibits a unique structure, suggesting potential applications in pharmaceuticals and cosmetics (Zhai Zhi-we, 2013).

  • Synthesis of Benzoxepines : Base-promoted annulation between 2-fluorophenylacetylenes and ketones enables the production of benzoxepines, beneficial in synthesizing functionalized compounds (Ouyang et al., 2016).

  • Anti-Inflammatory Activity : Substituted p-(fluorophenyl) styryl ketones and pyrazoles show anti-inflammatory properties, potentially useful in treating conditions like carrageenin-induced edema (Nargund, Hariprasad, & Reedy, 1992).

  • Novel Derivatives of Ketamine : Fluoroketamine, a derivative of ketamine, shows advantages over traditional ketamine in dosage effectiveness and recovery time in animal models (Moghimi et al., 2014).

  • Creation of Novel Materials : Ozonolysis of copolymers containing 4-fluorophenyl butadiene units leads to telechelic oligomers with fluorophenyl ketone end groups, which could be useful in developing new materials (Dix, Ebdon, & Hodge, 1993).

  • Inhibitory Effects on Crop Biomasses : New compounds containing fluorine and triazole-substituted thieno pyrimidine ketone show significant inhibitory effects on crop biomasses and bacterial infections (Zhou Xi, 2015).

  • Synthesis of Polyaryletherketones : Bis-4-halogenophenyl ketones and potassium salts of bis-4-hydroxyphenyl ketones are used to synthesize polyaryletherketones, which are tough, crystalline polymers with potential in various applications (Attwood et al., 1981).

Safety And Hazards

This compound may form combustible dust concentrations in air . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-fluorophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTRJPXIYKYMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206618
Record name 4-Fluorophenyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 2-thienyl ketone

CAS RN

579-49-7
Record name (4-Fluorophenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl 2-thienyl ketone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorophenyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorophenyl 2-thienyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Lin, DC Hoerr, LE Weaner… - Journal of Labelled …, 2017 - Wiley Online Library
Canagliflozin (Invokana, JNJ‐28431754) is an orally bioavailable and selective SGLT2 (subtype 2 sodium‐glucose transport protein) inhibitor approved for the treatment of type 2 …
R Lin, DC Hoerr, LE Weaner, R Salter - ssr128129einhibitor.com
Canagliflozin (Invokana®, JNJ-28431754) is an orally bioavailable and selective SGLT2 (subtype 2 sodium-glucose transport protein) inhibitor approved for the treatment of type 2 …
Number of citations: 0 ssr128129einhibitor.com

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